Cas no 2137385-86-3 ((2S)-3-methoxypentan-2-ol)

(2S)-3-Methoxypentan-2-ol is a chiral secondary alcohol featuring a methoxy substituent at the third carbon position. Its stereospecific (2S) configuration makes it valuable for asymmetric synthesis and chiral auxiliary applications in organic chemistry. The compound’s methoxy group enhances solubility in polar organic solvents, facilitating its use in nucleophilic substitutions or as an intermediate in pharmaceutical and fine chemical synthesis. Its defined stereochemistry ensures high enantioselectivity in reactions, making it suitable for producing optically active compounds. The structural balance between hydrophilicity and lipophilicity also allows for versatile reactivity in catalytic systems. Proper handling under inert conditions is recommended to preserve its stability.
(2S)-3-methoxypentan-2-ol structure
(2S)-3-methoxypentan-2-ol structure
Product Name:(2S)-3-methoxypentan-2-ol
CAS No:2137385-86-3
MF:C6H14O2
MW:118.174162387848
CID:5872513
PubChem ID:165628627
Update Time:2025-11-06

(2S)-3-methoxypentan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-3-methoxypentan-2-ol
    • EN300-1782476
    • 2137385-86-3
    • Inchi: 1S/C6H14O2/c1-4-6(8-3)5(2)7/h5-7H,4H2,1-3H3/t5-,6?/m0/s1
    • InChI Key: KDOAUFCGWZGCFP-ZBHICJROSA-N
    • SMILES: O(C)C(CC)[C@H](C)O

Computed Properties

  • Exact Mass: 118.099379685g/mol
  • Monoisotopic Mass: 118.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 54.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 29.5Ų

(2S)-3-methoxypentan-2-ol Pricemore >>

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Additional information on (2S)-3-methoxypentan-2-ol

Recent Advances in the Study of (2S)-3-methoxypentan-2-ol (CAS: 2137385-86-3) in Chemical Biology and Pharmaceutical Research

The compound (2S)-3-methoxypentan-2-ol (CAS: 2137385-86-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its unique stereochemistry and functional groups, has shown promising potential in various applications, including drug synthesis, enzyme inhibition, and as a building block for complex molecular architectures. Recent studies have explored its role in modulating biological pathways, particularly in the context of neurodegenerative diseases and cancer therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry investigated the enantioselective synthesis of (2S)-3-methoxypentan-2-ol and its derivatives, highlighting its utility as a chiral auxiliary in asymmetric synthesis. The researchers employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to confirm the absolute configuration of the compound. The study also demonstrated its efficacy in enhancing the bioavailability of certain protease inhibitors, suggesting its potential as a pharmacokinetic enhancer.

In another groundbreaking study, researchers from the University of Cambridge explored the compound's interaction with gamma-aminobutyric acid (GABA) receptors. Using molecular docking simulations and in vitro assays, they found that (2S)-3-methoxypentan-2-ol exhibits moderate affinity for GABAA receptors, implicating its possible role in neuropharmacology. These findings were further corroborated by behavioral studies in rodent models, where the compound displayed anxiolytic-like effects without significant sedation.

The pharmaceutical industry has also taken note of (2S)-3-methoxypentan-2-ol's potential. A recent patent application by a leading biotech company describes its use in the formulation of extended-release oral medications. The patent highlights the compound's ability to improve drug solubility and stability, addressing a critical challenge in drug delivery systems. Additionally, its low toxicity profile, as evidenced by preclinical toxicology studies, makes it an attractive candidate for further development.

Despite these advancements, challenges remain in the large-scale production and purification of (2S)-3-methoxypentan-2-ol. A 2024 review article in Organic Process Research & Development discusses the limitations of current synthetic routes, particularly in achieving high enantiomeric purity. The authors propose novel catalytic systems, such as immobilized lipases, to overcome these hurdles and enable cost-effective manufacturing.

Looking ahead, the versatility of (2S)-3-methoxypentan-2-ol (CAS: 2137385-86-3) positions it as a valuable tool in both academic and industrial settings. Future research directions may include its application in targeted drug delivery, biocatalysis, and as a probe for studying protein-ligand interactions. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock its potential and translate these findings into clinical applications.

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